molecular formula C14H18ClNO3 B1451121 Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate CAS No. 1217733-33-9

Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

Cat. No.: B1451121
CAS No.: 1217733-33-9
M. Wt: 283.75 g/mol
InChI Key: IZLPWNSRSORQIZ-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C14H18ClNO3 and its molecular weight is 283.75 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate (CAS Number: 1217733-33-9) is a synthetic organic compound belonging to the class of pyrrolidine carboxylates. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈ClNO₃
  • Molecular Weight : 283.75 g/mol
  • CAS Number : 1217733-33-9

The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a chlorophenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the target.
  • Receptor Interaction : The chlorophenyl group can engage hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues, influencing receptor activity and downstream signaling pathways .

Anti-inflammatory Effects

In vitro studies have suggested that similar pyrrolidine derivatives can inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory effects. This activity may be relevant for conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity Type Findings Reference
AntidiabeticPotential activation of PPARs leading to increased insulin sensitivity.
Anti-inflammatoryInhibition of LPS-induced nitric oxide production in macrophages.
Enzyme inhibitionModulation of specific metabolic enzymes; further studies needed for detailed mechanisms.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. The preparation includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the hydroxymethyl and chlorophenyl substituents.
  • Esterification to yield the final product.

This compound is utilized in medicinal chemistry as a building block for synthesizing more complex molecules with potential therapeutic applications .

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-14(13(18)19-2)7-10(8-17)12(16-14)9-3-5-11(15)6-4-9/h3-6,10,12,16-17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLPWNSRSORQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1)C2=CC=C(C=C2)Cl)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 3
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 4
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 5
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 6
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

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